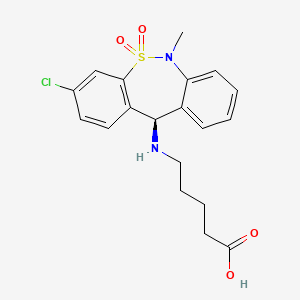
(R)-Pentanoic Acid Tianeptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine involves multiple steps, starting from the formation of the tricyclic core structure. The process typically includes:
Cyclization reactions: to form the tricyclic core.
Functional group modifications: to introduce the pentanoic acid side chain.
Industrial Production Methods: Industrial production of Tianeptine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Solvent-casting: where the polymer and drug are dissolved in a solvent (often ethanol or water) and a film is cast by solvent evaporation.
Hot melt extrusion: for forming the final product.
Types of Reactions:
Oxidation: Tianeptine undergoes beta-oxidation of its heptanoic side chain.
Reduction: Reduction reactions can modify the tricyclic core structure.
Substitution: Substitution reactions are used to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Catalysts: for facilitating substitution reactions.
Major Products:
Beta-oxidation: leads to the formation of metabolites with modified side chains.
Reduction and substitution: reactions result in derivatives with altered pharmacological properties.
Chemistry:
- Used as a model compound for studying tricyclic antidepressants.
- Investigated for its unique chemical properties and reactions.
Biology:
Medicine:
- Primarily used to treat major depressive disorder and anxiety .
- Investigated for potential use in treating irritable bowel syndrome and fibromyalgia .
Industry:
Mechanism of Action
Tianeptine exerts its effects through multiple mechanisms:
Glutamate Receptor Modulation: It modulates the activity of AMPA and NMDA receptors, affecting neural plasticity.
Opioid Receptor Agonism: Acts as a full agonist at mu-type opioid receptors, contributing to its antidepressant effects.
Serotonin Uptake: Stimulates the uptake of serotonin in brain tissue.
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant but with different pharmacological properties.
Imipramine: Similar structure but primarily affects serotonin and norepinephrine reuptake.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.
Uniqueness:
Properties
Molecular Formula |
C19H21ClN2O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid |
InChI |
InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m1/s1 |
InChI Key |
BYPYVXCZPZLHBO-LJQANCHMSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


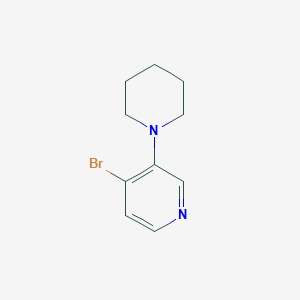

![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
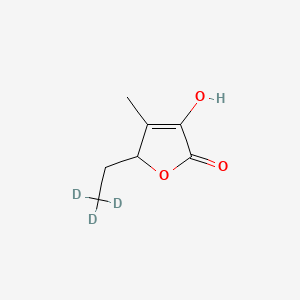
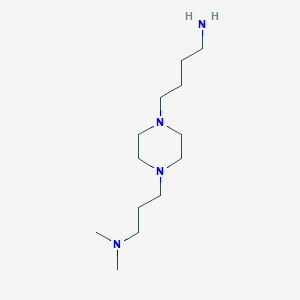
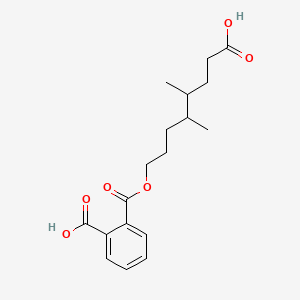
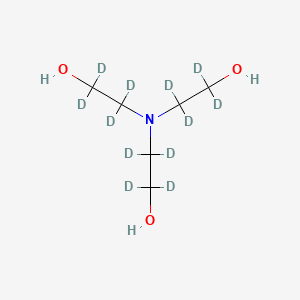
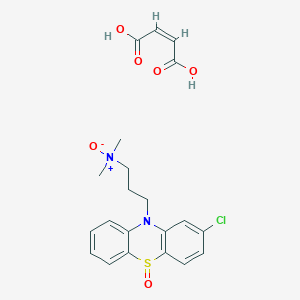
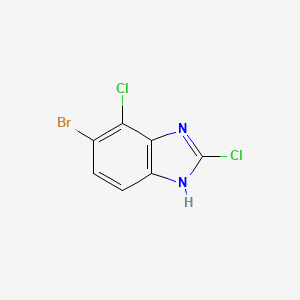
![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
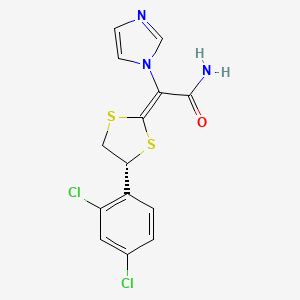
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)
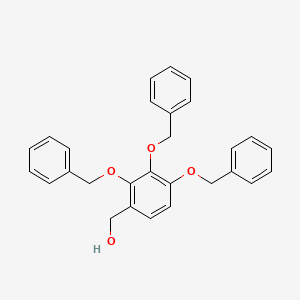
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
